N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-[(oxan-4-ylcarbamoylamino)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O3/c1-17(2,3)20-16(23)21-8-4-13(5-9-21)12-18-15(22)19-14-6-10-24-11-7-14/h13-14H,4-12H2,1-3H3,(H,20,23)(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPJLOUSCDCSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide involves multiple steps, starting with the preparation of the piperidine ring and the tert-butyl group. The oxan-4-yl carbamoyl moiety is then introduced through a series of reactions that typically involve the use of protecting groups and selective deprotection steps. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
The compound has been investigated for its biological activity, particularly in neuroprotection and potential therapeutic effects against neurodegenerative diseases such as Alzheimer's disease.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the efficacy of N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide:
| Activity | Measurement Method | Result |
|---|---|---|
| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |
| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |
| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability with M4 at 100 μM |
| MDA Levels Reduction | TBARS Assay | Significant decrease observed |
In Vivo Studies
In vivo studies have further supported the compound's potential:
-
Cognitive Function : In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effects on cognitive decline and oxidative stress markers.
- While it showed promise in reducing MDA levels, overall cognitive improvement compared to established treatments like galantamine was not statistically significant.
- Neuroprotective Effects : Protective effects on astrocytes exposed to amyloid beta peptide (Aβ 1-42) were observed, indicating a potential role in mitigating neurotoxicity.
Case Studies
Several case studies have highlighted the applications of this compound:
- Neuroprotection in Cell Cultures : Research demonstrated that treatment with this compound significantly improved cell viability in cultures exposed to neurotoxic agents.
- Animal Models : Studies using animal models of Alzheimer's disease indicated that the compound could reduce oxidative stress and improve certain behavioral outcomes related to cognitive function.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from the evidence, focusing on structural features, physicochemical properties, and inferred biological activity.
Table 1: Comparative Analysis of N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide and Analogs
Key Findings
Solubility and Polarity: The target compound’s oxan-4-yl group introduces polarity, likely improving aqueous solubility compared to acetylated () or tosylated () analogs. This contrasts with Cpd F (), where aromatic quinoline and benzamide groups reduce solubility .
Metabolic Stability :
- The tert-butyl group on the carboxamide (target) may enhance metabolic stability compared to tert-butyl-phenyl derivatives (), which are prone to oxidative degradation .
Synthetic Complexity :
- The target compound’s synthesis likely requires oxan-4-yl carbamoyl coupling, a step more complex than the acetylation or tosylation seen in and .
The oxan-4-yl group may mimic sugar moieties in glycosidase inhibitors .
Research Implications and Limitations
- Contradictions : highlights tert-butyl carbamates as stable intermediates, while ’s aryl-tert-butyl groups may be less stable. This underscores the importance of substituent positioning in stability .
Biological Activity
N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure is pivotal for its biological activity. It features a piperidine ring substituted with a tert-butyl group and an oxan-4-yl carbamoyl moiety, which may influence its pharmacokinetic properties and interaction with biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Compounds like N-tert-butyl derivatives have shown potential as inhibitors of various enzymes, including acetylcholinesterase (AChE) and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's disease .
- Anti-inflammatory Activity : The compound may also exert anti-inflammatory effects by modulating pro-inflammatory cytokines, similar to other piperidine derivatives .
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer's pathology. For instance, related compounds have shown significant inhibition rates (up to 85%) at concentrations around 100 µM. These findings suggest that this compound may protect neuronal cells from Aβ-induced toxicity .
In Vivo Studies
In vivo studies using animal models have provided insights into the compound's efficacy. For example, in a scopolamine-induced model of Alzheimer's disease, the compound was assessed for its ability to prevent cognitive decline. While initial results indicated some protective effects on astrocytes, further studies are needed to confirm these findings and assess bioavailability in the central nervous system .
Case Studies
Several research articles highlight the biological activities of similar compounds:
- Neuroprotective Effects : A study on a piperidine derivative demonstrated its ability to improve cell viability in astrocytes exposed to Aβ peptides. The compound significantly reduced cell death and inflammatory markers, suggesting a neuroprotective role against Alzheimer’s-related pathology .
- Antimicrobial Activity : Another study evaluated piperidine derivatives for their antimicrobial properties against Mycobacterium tuberculosis. Some derivatives exhibited potent inhibitory effects with minimum inhibitory concentrations (MICs) significantly lower than standard treatments .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
